4-(2-Azidoethyl)benzonitrile
Description
4-(2-Azidoethyl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with a 2-azidoethyl group at the para position. The azide (-N₃) functional group renders this compound highly reactive in click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
4-(2-azidoethyl)benzonitrile |
InChI |
InChI=1S/C9H8N4/c10-7-9-3-1-8(2-4-9)5-6-12-13-11/h1-4H,5-6H2 |
InChI Key |
LWDKYDHPSRTUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Azidomethyl)benzonitrile
Structure : The azide group is attached via a methylene (-CH₂-) linker to the benzene ring, with a nitrile (-C≡N) group at the para position.
Synthesis : Prepared via nucleophilic substitution of 4-(bromomethyl)benzonitrile with sodium azide (NaN₃) .
Key Properties :
- Crystallography : In the related biphenyl analog 2-[4-(azidomethyl)phenyl]benzonitrile, the dihedral angle between aromatic rings is 46.41°, with linear azide geometry and planar benzene rings .
- Reactivity : Used in CuAAC reactions with phenylacetylene to form triazole derivatives in high yields (~90%) .
- Dielectric Constant : A structurally similar compound exhibits a dielectric constant of 3.5–4.8 below its melting point (373 K) .
Comparison with 4-(2-Azidoethyl)benzonitrile :
- Steric effects from the longer chain may reduce reactivity in CuAAC compared to 4-(azidomethyl)benzonitrile.
4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole
Structure : Features a pyrazole ring substituted with methyl groups at positions 3 and 5 and a 2-azidoethyl group at position 4 .
Key Properties :
- Electronic Effects : The pyrazole ring introduces heterocyclic aromaticity, which may enhance electron-withdrawing effects compared to benzonitrile.
Comparison with this compound :
- The nitrile group in this compound provides stronger electron-withdrawing character than the pyrazole ring, influencing dipole-dipole interactions and azide reactivity.
- Pyrazole derivatives may exhibit distinct metabolic stability and bioavailability in pharmaceutical applications.
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile
Structure : Contains a thiazolidinedione ring connected to the benzene via an ethoxy (-OCH₂CH₂-) linker and a nitrile group .
Key Properties :
- SMILES : N1C(SC(C1=O)CCOc2ccc(C#N)cc2)=O.
Comparison with this compound :
- The ethoxy linker and thiazolidinedione moiety introduce hydrogen-bonding capacity, unlike the nonpolar azidoethyl group.
- The nitrile group’s position and electronic effects may differ due to the ethoxy spacer.
Research Implications
- Synthetic Chemistry : The ethyl linker in this compound may require modified reaction conditions (e.g., temperature, catalyst loading) compared to methyl-linked analogs to optimize CuAAC efficiency.
- Pharmaceuticals : Structural variations (e.g., pyrazole or thiazolidinedione cores) highlight the importance of substituent choice in drug design.
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